



Application Notes and Protocols for Catalytic Carbonylation Reactions Using Hexacarbonyltungsten

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Compound of Interest		
Compound Name:	Hexacarbonyltungsten	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of benzoates through a low-valent tungsten-catalyzed carbonylative coupling of aryliodides with alcohols and phenols. This method utilizes the readily available and inexpensive **hexacarbonyltungsten** (W(CO)₆) as a catalyst precursor, offering a valuable alternative to traditional palladium-catalyzed carbonylation reactions.[1][2] The reaction demonstrates a broad substrate scope and good functional group tolerance, making it a useful tool in organic synthesis and drug development.[1]

Reaction Overview

The described reaction facilitates the formation of an ester bond by coupling an aryl iodide with an alcohol or phenol in the presence of a tungsten catalyst and carbon monoxide (CO) at atmospheric pressure.[1] The use of hexacarbonyltungsten as a solid, stable, and easy-tohandle catalyst precursor simplifies the experimental setup compared to methods requiring gaseous and often high-pressure CO.

General Reaction Scheme:

Experimental Protocols



General Procedure for the Carbonylative Synthesis of Benzoates

This protocol outlines the optimized conditions for the synthesis of a broad range of benzoate esters.

Materials:

- Aryl iodide (0.5 mmol, 1.0 equiv)
- Alcohol or Phenol (0.75 mmol, 1.5 equiv)
- Hexacarbonyltungsten (W(CO)₆) (17.6 mg, 0.05 mmol, 10 mol%)
- Triphenylphosphine (PPh₃) (19.7 mg, 0.075 mmol, 15 mol%)
- Triethylamine (Et₃N) (101 mg, 1.0 mmol, 2.0 equiv)
- N,N-Dimethylacetamide (DMA) (2 mL)
- CO balloon

Procedure:

- To a dry Schlenk tube, add the aryl iodide, alcohol or phenol, **hexacarbonyltungsten**, and triphenylphosphine.
- Evacuate and backfill the tube with CO from a balloon three times.
- Under a CO atmosphere, add N,N-dimethylacetamide and triethylamine via syringe.
- Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
- Stir the reaction mixture for 24 hours.
- After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.



- Extract the mixture with ethyl acetate (3 x 10 mL).
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired benzoate ester.

Procedure for Gram-Scale Synthesis

This protocol demonstrates the scalability of the reaction for the preparation of larger quantities of the target compound.[2]

Materials:

- lodobenzene (1.02 g, 5.0 mmol, 1.0 equiv)
- n-Butanol (0.56 g, 7.5 mmol, 1.5 equiv)
- Hexacarbonyltungsten (W(CO)₆) (176 mg, 0.5 mmol, 10 mol%)
- Triphenylphosphine (PPh₃) (197 mg, 0.75 mmol, 15 mol%)
- Triethylamine (Et₃N) (1.01 g, 10.0 mmol, 2.0 equiv)
- N,N-Dimethylacetamide (DMA) (20 mL)
- CO balloon

Procedure:

- Follow the general procedure on a 5.0 mmol scale.
- Extend the reaction time to 36 hours to ensure complete conversion.
- After workup and purification, the desired n-butyl benzoate can be obtained in high yield.

Quantitative Data Summary



The following tables summarize the yields of various benzoate esters synthesized using the general protocol.

Table 1: Carbonylative Coupling of Various Aryl Iodides with n-Butanol[2]

Entry	Aryl lodide	Product	Yield (%)
1	lodobenzene	n-Butyl benzoate	85
2	1-lodo-4- methylbenzene	n-Butyl 4- methylbenzoate	82
3	1-lodo-4- methoxybenzene	n-Butyl 4- methoxybenzoate	78
4	1-lodo-4- fluorobenzene	n-Butyl 4- fluorobenzoate	75
5	1-Chloro-4- iodobenzene	n-Butyl 4- chlorobenzoate	72
6	1-Bromo-4- iodobenzene	n-Butyl 4- bromobenzoate	70
7	1-lodo-4- (trifluoromethyl)benze ne	n-Butyl 4- (trifluoromethyl)benzo ate	68
8	1-lodo-3- methylbenzene	n-Butyl 3- methylbenzoate	80
9	1-lodo-2- methylbenzene	n-Butyl 2- methylbenzoate	76
10	2-lodonaphthalene	n-Butyl 2-naphthoate	79
11	2-Iodothiophene	n-Butyl thiophene-2- carboxylate	65
12	3-lodopyridine	n-Butyl nicotinate	60

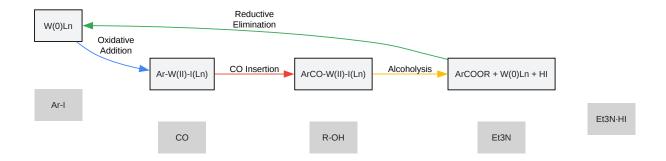
Table 2: Carbonylative Coupling of Iodobenzene with Various Alcohols and Phenols[2]



Entry	Alcohol/Phenol	Product	Yield (%)
1	Methanol	Methyl benzoate	80
2	Ethanol	Ethyl benzoate	83
3	Isopropanol	Isopropyl benzoate	75
4	Benzyl alcohol	Benzyl benzoate	88
5	Phenol	Phenyl benzoate	70
6	4-Methylphenol	p-Tolyl benzoate	68
7	4-Methoxyphenol	4-Methoxyphenyl benzoate	65
8	4-Chlorophenol	4-Chlorophenyl benzoate	62

Proposed Catalytic Cycle and Experimental Workflow

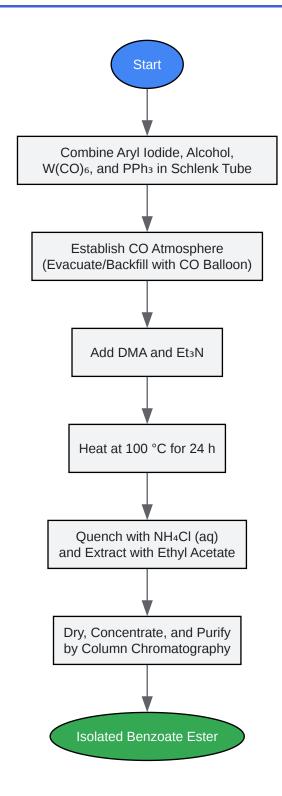
The following diagrams illustrate the proposed catalytic cycle for the tungsten-catalyzed carbonylative coupling and a general experimental workflow.



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Caption: Proposed catalytic cycle for the carbonylation.





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Caption: General experimental workflow for the synthesis.



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